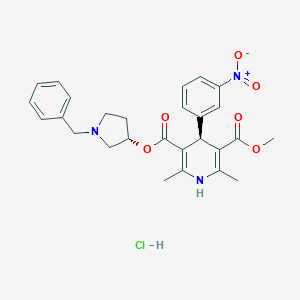

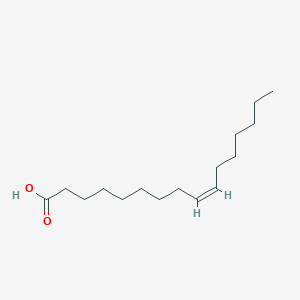

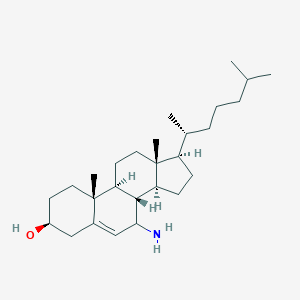

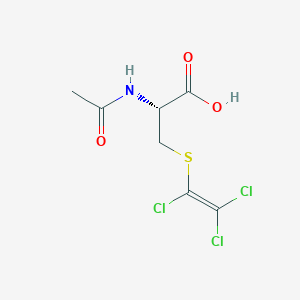

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tertiary amides from cyclic amines and 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride is detailed in one study . This process involves the formation of four tertiary amides, which are characterized using 1H and 13C NMR spectroscopy. The molecular structures of these compounds are inferred from these spectroscopic methods, and further computational analysis using semi-empirical and ab initio calculations provides insight into their stable molecular conformations .

Another research paper describes the synthesis of a series of anions with a conjugated N4− system . The synthesis begins with 3-amino-4-azido-1,2,5-oxadiazole and involves intramolecular thermolytic cyclization. The removal of the 2-cyanoethyl protecting group

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Oxadiazoles, including structures similar to "5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride," are synthesized through various methods, with primary amidoximes and acylating agents being common reactants. These compounds can also be produced through 1,3-dipolar cycloaddition reactions, offering a pathway from a broad spectrum of reactants. Such synthetic versatility makes them suitable for diverse chemical modifications and applications in medicinal chemistry (Kayukova, 2005).

Biological Activities

The oxadiazole core, a feature in compounds like the one , is associated with a broad spectrum of pharmacological activities. Research indicates that oxadiazole derivatives, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit antimicrobial, anticancer, anti-inflammatory, and many other bioactivities. These properties are attributed to their interaction with biomacromolecules via hydrogen bond interactions, making them a key focus in drug discovery and development projects (Jalhan et al., 2017; Wang et al., 2022).

Therapeutic Potential

The 1,3,4-oxadiazole ring, present in similar compounds, has been extensively studied for its therapeutic potential. It is known for effective binding with various enzymes and receptors due to its unique structure, eliciting a range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based compounds as potential treatments for various diseases, highlighting the significant development value of such derivatives (Verma et al., 2019).

Propiedades

IUPAC Name |

3-(1-phenylpropan-2-yl)-2H-oxadiazol-2-ium-5-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOCBHQXJABTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22293-47-6 (Parent) |

Source

|

| Record name | Sidnofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride | |

CAS RN |

3441-64-3 |

Source

|

| Record name | Sidnofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)